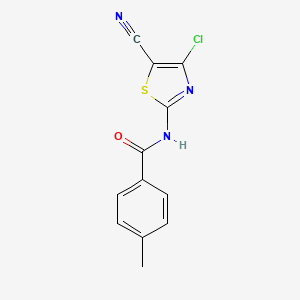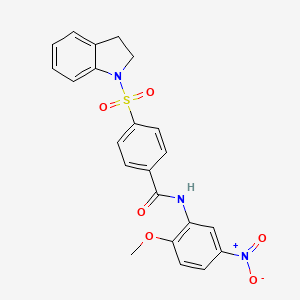![molecular formula C18H19N3O4S B2647418 N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946228-92-8](/img/structure/B2647418.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a methoxy group, a benzothiazole ring, a tetrahydrofuran ring, and an isoxazole ring . Compounds with these functional groups have been studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with other compounds to yield benzothiazole derivatives .Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a planar, aromatic ring system. This aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains an isoxazole ring, a tetrahydrofuran ring, and a methoxy group.Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- The synthesis and characterization of related chemical compounds involve complex processes, often including reactions with various reagents and intermediates. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors demonstrates the intricate procedures involved in creating similar complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
2. Pharmacological Properties
- Some compounds, such as 5-aroylindolyl-substituted hydroxamic acids, exhibit significant pharmacological properties, including inhibitory selectivity against certain enzymes, which might indicate potential therapeutic applications in diseases like Alzheimer's (Lee et al., 2018).
3. Potential Anticancer Activity
- Research into related compounds, such as certain aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, has shown potential cytotoxic activity against specific cancer cell lines, suggesting possible applications in cancer treatment (Hassan, Hafez, & Osman, 2014).
4. Anti-Inflammatory and Analgesic Agents
- Certain derivatives, like benzodifuranyl and triazines, have been studied for their potential as anti-inflammatory and analgesic agents, showcasing the diverse therapeutic applications of these chemical compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
5. Potential in Solid-Phase Synthesis
- The development of novel anchoring linkages for solid-phase synthesis, as explored in certain benzylamide derivatives, highlights the relevance of these compounds in improving peptide synthesis methodologies (Albericio & Bárány, 2009).
Propiedades
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-15(25-20-11)17(22)21(10-13-4-3-7-24-13)18-19-14-9-12(23-2)5-6-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMIMTVVGPQELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)


![Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2647346.png)




![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)



![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)